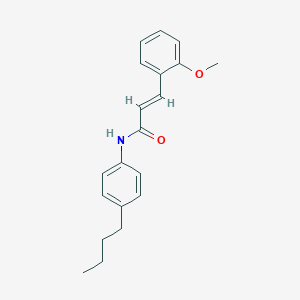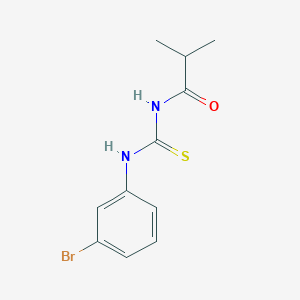
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, also known as BPP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of N-acylhydrazones and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to reduce the levels of prostaglandins and nitric oxide (NO), which are mediators of inflammation and pain. In addition, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in lab experiments. It has a low solubility in water, which can limit its use in some experimental setups. In addition, the exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. One direction is to further elucidate the mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. This could involve studying the effects of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide on specific signaling pathways involved in inflammation, pain, and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in animal models and humans. This could help to determine the optimal dosing and administration schedule for (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in therapeutic applications. Finally, there is potential for the development of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide derivatives with improved solubility and potency.
Métodos De Síntesis
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylbenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and benzyl bromide to obtain the final product, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models of cancer.
Propiedades
Nombre del producto |
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO2/c1-3-4-7-16-10-13-18(14-11-16)21-20(22)15-12-17-8-5-6-9-19(17)23-2/h5-6,8-15H,3-4,7H2,1-2H3,(H,21,22)/b15-12+ |
Clave InChI |
GNCFPVVEQLEANU-NTCAYCPXSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)
![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)